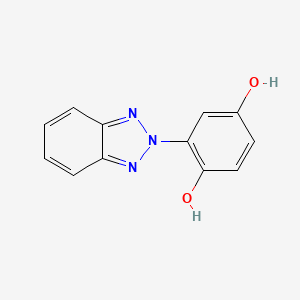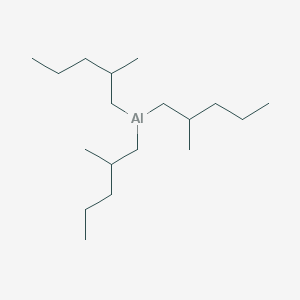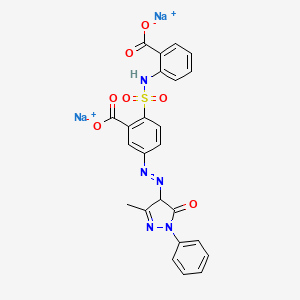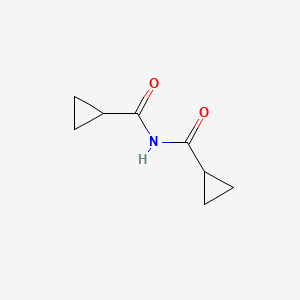
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is a chemical compound with the molecular formula C12H9N3O2. It is known for its role as an ultraviolet (UV) stabilizer, which helps in protecting materials from the harmful effects of UV radiation. This compound is widely used in various industries, including plastics, coatings, and personal care products, due to its ability to absorb UV light and prevent degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- typically involves the reaction of 1,4-benzenediol with 2H-benzotriazole under specific conditions. One common method includes the use of sulfuric acid and water to create a reaction medium, followed by the addition of o-nitroaniline. The mixture is then cooled to a temperature range of 0-5°C, and a 20% sodium nitrite solution is added dropwise while maintaining the temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to enhance durability and longevity.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its role in preventing UV-related skin conditions and its potential use in sunscreen formulations.
Mécanisme D'action
The compound exerts its effects by absorbing UV radiation and converting it into thermal energy, thereby preventing the degradation of materials. The benzotriazole moiety in the compound is responsible for the absorption of UV light, while the benzenediol part helps in stabilizing the molecule. This mechanism involves the excitation of electrons in the benzotriazole ring, which then dissipate the absorbed energy as heat .
Comparaison Avec Des Composés Similaires
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- can be compared with other similar UV stabilizers:
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its high UV absorption efficiency and stability.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Effective in high-temperature applications and provides excellent light stability.
Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl): Commonly used in coatings and plastics for UV protection.
These compounds share similar UV-absorbing properties but differ in their specific applications and stability under various conditions.
Propriétés
Numéro CAS |
31701-42-5 |
|---|---|
Formule moléculaire |
C12H9N3O2 |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
2-(benzotriazol-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H9N3O2/c16-8-5-6-12(17)11(7-8)15-13-9-3-1-2-4-10(9)14-15/h1-7,16-17H |
Clé InChI |
JLQBRVRLOLTDGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)

![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)
![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)






